molecular formula C10H7FN2O B181933 6-(4-Fluorophenyl)pyridazin-3-ol CAS No. 58897-67-9

6-(4-Fluorophenyl)pyridazin-3-ol

Cat. No. B181933
Key on ui cas rn: 58897-67-9
M. Wt: 190.17 g/mol
InChI Key: SWHTYHMWPIYECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05362708

Procedure details

(4'-Fluorobenzoyl)-acrylic acid (582 g, 2.998 mol of m.p.=134°-137° C.) was dissolved in ethanol (3300 ml), p-toluenesulfonic acid (23 g) and sulfuric acid (conc., 4 ml) was added, and the mixture was then refluxed for 18 hours. The mineral acid was then neutralized by adding anhydrous sodium bicarbonate. The inorganic salts were then filtered off, a hydrazine solution (6 mol hydrazine, 700 ml of water) was added to the mechanically stirred solution of the esterification product, and the mixture was refluxed for three hours. A solid product precipitated, and this product was isolated, washed with water, mixed with dilute hydrochloric acid (700 ml of concentrated HCl, 1600 ml of water) while still moist from filtration with suction, and the mixture was refluxed for 2 hours. The mixture was cooled, and the resulting solid product was isolated, washed with water and dried to constant weight. 3-(4'-Fluorophenyl)-6-pyridazinone was obtained in the form of a yellowish solid product (390 g, 2.0508 mol, 68.4% of theory) of m.p.=266°-269° C. Recrystallization from dioxane gave a virtually colorless product which sublimes from about 170° C. in the form of broad crystals and which melts at 269°-270.5° C.
Name
(4'-Fluorobenzoyl)-acrylic acid
Quantity
582 g
Type
reactant
Reaction Step One
Quantity
3300 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:8](=[CH2:12])C(O)=O)=O)=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.S(=O)(=O)(O)O.[C:31](=[O:34])(O)[O-].[Na+].[NH2:36][NH2:37]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[CH:8]=[CH:12][C:31](=[O:34])[NH:37][N:36]=2)=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
(4'-Fluorobenzoyl)-acrylic acid
Quantity
582 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C(C(=O)O)=C)C=C1
Name
Quantity
3300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The inorganic salts were then filtered off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A solid product precipitated
CUSTOM
Type
CUSTOM
Details
this product was isolated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
mixed with dilute hydrochloric acid (700 ml of concentrated HCl, 1600 ml of water) while
FILTRATION
Type
FILTRATION
Details
still moist from filtration with suction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resulting solid product was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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